molecular formula C33H51NO7 B12320479 2-(3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-(3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12320479
M. Wt: 573.8 g/mol
InChI Key: OSOOWXRUSUHLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-DEOXOJERVINEBETA-D-GLUCOSIDE is a glycoside compound known for its unique chemical structure and significant biological activities It is a derivative of jervine, a steroidal alkaloid, and is characterized by the presence of a glucose moiety attached to the jervine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-DEOXOJERVINEBETA-D-GLUCOSIDE typically involves the glycosylation of jervine. This process can be achieved through chemical or enzymatic methods. Chemical synthesis often employs glycosyl donors such as glycosyl halides or glycosyl trichloroacetimidates in the presence of a Lewis acid catalyst. Enzymatic synthesis, on the other hand, utilizes glycosyltransferases to catalyze the transfer of a glucose moiety to jervine .

Industrial Production Methods: Industrial production of 11-DEOXOJERVINEBETA-D-GLUCOSIDE may involve large-scale enzymatic synthesis due to its higher specificity and environmentally friendly nature. The use of bioreactors and immobilized enzymes can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 11-DEOXOJERVINEBETA-D-GLUCOSIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the glucose moiety.

    Reduction: Reduction reactions can alter the ketone or aldehyde groups in the compound.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 11-DEOXOJERVINEBETA-D-GLUCOSIDE, each with distinct chemical and biological properties .

Scientific Research Applications

11-DEOXOJERVINEBETA-D-GLUCOSIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-DEOXOJERVINEBETA-D-GLUCOSIDE involves its interaction with specific molecular targets and pathways. The glucose moiety enhances its solubility and bioavailability, allowing it to effectively interact with cellular receptors and enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Jervine: The parent compound of 11-DEOXOJERVINEBETA-D-GLUCOSIDE, known for its alkaloid properties.

    Veratramine: Another steroidal alkaloid with similar biological activities.

    Cyclopamine: A structurally related compound with significant biological effects.

Uniqueness: 11-DEOXOJERVINEBETA-D-GLUCOSIDE is unique due to the presence of the glucose moiety, which enhances its solubility and bioavailability compared to its parent compound, jervine. This modification also imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51NO7/c1-16-11-25-27(34-14-16)18(3)33(41-25)10-8-21-22-6-5-19-12-20(7-9-32(19,4)24(22)13-23(21)17(33)2)39-31-30(38)29(37)28(36)26(15-35)40-31/h5,16,18,20-22,24-31,34-38H,6-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOOWXRUSUHLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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